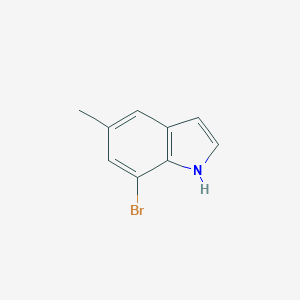

7-bromo-5-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPYEEKBRKJUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392166 | |

| Record name | 7-Bromo-5-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15936-79-5 | |

| Record name | 7-Bromo-5-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-5-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15936-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-bromo-5-methyl-1H-indole synthesis pathways

An In-Depth Technical Guide to the Synthesis of 7-bromo-5-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a pivotal heterocyclic motif, serving as a versatile building block in the synthesis of complex pharmaceutical agents and biologically active molecules. Its strategic substitution pattern offers multiple points for diversification, making it a valuable intermediate in drug discovery programs. This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule. We will dissect established methodologies such as the Leimgruber-Batcho and Fischer indole syntheses, alongside modern, state-of-the-art C-H functionalization strategies. The discussion emphasizes the underlying chemical principles, the rationale behind procedural choices, and the practical considerations for laboratory application, offering researchers a robust framework for selecting and implementing the optimal synthetic route.

Introduction and Strategic Overview

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The specific substitution pattern of this compound presents a unique synthetic challenge: the controlled, regioselective construction of a polysubstituted benzene ring fused to the pyrrole core. The primary difficulty lies in achieving selective functionalization at the C7 position of the indole, a site that is less reactive compared to the electron-rich pyrrole ring (C2 and C3) and often sterically hindered.[2][3]

Effective synthesis of this molecule hinges on a key strategic decision:

-

Constructing the Indole Ring Last: Building the pyrrole ring onto a pre-functionalized benzene precursor that already contains the requisite 2-bromo-4-methyl substitution pattern.

-

Late-Stage Functionalization: Introducing the C7-bromo substituent onto a pre-formed 5-methylindole scaffold.

This guide will explore both avenues, providing the theoretical grounding and practical protocols necessary for successful synthesis.

Retrosynthetic Analysis

A retrosynthetic approach reveals the most viable pathways to the target structure. The key disconnections involve either breaking the bonds of the pyrrole ring, leading back to substituted anilines or hydrazines, or severing the C-Br bond, leading to a late-stage bromination strategy.

Caption: Leimgruber-Batcho synthesis workflow.

Experimental Protocol: Leimgruber-Batcho Synthesis

Step 1: Enamine Formation

-

To a solution of 2-bromo-4-methyl-6-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF, ~2 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and pyrrolidine (1.2 eq).

-

Heat the mixture at 110 °C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine from the previous step in a solvent mixture, typically methanol or ethanol.

-

Add a catalytic amount of Raney Nickel (approx. 10% w/w) to the solution.

-

Heat the mixture to a gentle reflux (approx. 60-70 °C).

-

Add hydrazine hydrate (4.0-5.0 eq) dropwise via an addition funnel. Caution: This reaction can be exothermic and generates gas. Ensure proper ventilation and controlled addition.

-

After the addition is complete, maintain the reflux for 1-2 hours until TLC indicates the consumption of the starting material.

-

Cool the reaction to room temperature and carefully filter it through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most famous indole synthesis. [4]It involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone. [5] Causality and Mechanism: The reaction begins with the formation of a phenylhydrazone. Under acidic conditions, the phenylhydrazone tautomerizes to its enamine form. A protonation event then facilitates a-[2][2]sigmatropic rearrangement (a key step analogous to a Claisen rearrangement), which forms a new C-C bond and breaks the N-N bond. [4]The resulting di-imine intermediate then undergoes cyclization and subsequent elimination of ammonia under acidic catalysis to generate the final aromatic indole. [4]The choice of acid catalyst is crucial and can range from Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) to Lewis acids like ZnCl₂. [4]

Caption: Fischer indole synthesis workflow.

Experimental Protocol: Fischer Synthesis

-

Hydrazone Formation (in situ): In a round-bottom flask, suspend (2-bromo-4-methylphenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add an appropriate carbonyl source, such as pyruvic acid (1.1 eq) or acetaldehyde dimethyl acetal (1.2 eq). Stir the mixture at room temperature for 1 hour.

-

Cyclization: Add the acid catalyst, for example, anhydrous zinc chloride (1.5 eq) or polyphosphoric acid, to the reaction mixture.

-

Heat the reaction to reflux (typically 80-120 °C) and monitor its progress by TLC. Reaction times can vary significantly, from 2 to 24 hours.

-

Work-up: After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution.

-

Extract the product into an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield this compound.

Pathway II: Modern Late-Stage C-H Functionalization

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in modern synthesis. [6][7]For indoles, functionalizing the benzene ring (C4-C7) is challenging due to the higher intrinsic reactivity of the C3 position. [2][6]Overcoming this requires the use of a directing group (DG) attached to the indole nitrogen.

Causality and Mechanism: This strategy involves the temporary installation of a directing group on the indole nitrogen of 5-methylindole. This DG coordinates to a transition metal catalyst (commonly palladium) and positions it in close proximity to the C7 C-H bond. [3][8]This chelation-assisted process allows for a site-selective C-H activation event, leading to the formation of a palladacycle intermediate. This intermediate can then react with a bromine source (e.g., N-bromosuccinimide, NBS) in an oxidative addition/reductive elimination sequence to install the bromine atom exclusively at the C7 position. [3]The final step is the removal of the directing group to unveil the desired product.

Caption: Directed C-H functionalization workflow.

This approach, while often requiring more complex catalytic systems and optimization, offers an elegant and potentially shorter route if 5-methylindole is a readily available starting material.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as starting material availability, scalability, cost, and the specific capabilities of the laboratory.

| Feature | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis | Directed C-H Functionalization |

| Starting Material | Substituted o-nitrotoluene | Substituted Phenylhydrazine | 5-methylindole |

| Regioselectivity | Excellent, defined by precursor | Good, defined by precursor | Excellent, defined by DG |

| Typical Yields | High | Moderate to High | Moderate to High |

| Scalability | Generally good | Good, but can be exothermic | Often limited by catalyst cost |

| Key Advantage | High yields, clean reactions | Widely applicable, vast literature | Atom economy, novel approach |

| Key Disadvantage | Precursor may be multi-step | Harsh acidic conditions | Requires expensive catalysts/DGs |

Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product. Below are the expected data for this compound.

| Data Type | Expected Values |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| ¹H NMR (CDCl₃) | δ ~8.1 (br s, 1H, NH), ~7.5 (d, 1H, H4), ~7.2 (t, 1H, H2), ~7.0 (d, 1H, H6), ~6.5 (m, 1H, H3), ~2.4 (s, 3H, CH₃). Note: Chemical shifts are estimates and can vary. |

| ¹³C NMR (CDCl₃) | δ ~135, 130, 125, 122, 120, 118, 113, 105, 21. Note: Signals correspond to aromatic carbons and the methyl group. |

| Mass Spec (ESI) | [M+H]⁺ = 210.9, 212.9 (Isotopic pattern for Br) |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and reliable pathways. Classical methods like the Leimgruber-Batcho and Fischer syntheses offer robust and scalable routes, contingent on the availability of appropriately substituted precursors. These methods provide excellent control over regiochemistry by incorporating the desired substitution pattern at an early stage. Concurrently, modern transition-metal-catalyzed C-H functionalization presents a more contemporary and atom-economical alternative. [8][9]This approach, while potentially more costly and requiring specialized catalysts, highlights the power of directed synthesis to solve long-standing challenges in regioselectivity. The optimal choice of methodology will ultimately be guided by project-specific constraints, including cost, scale, and available chemical feedstocks.

References

- C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). Synfacts.

- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz

-

From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). Accounts of Chemical Research. [Link]

- A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. (n.d.). Benchchem.

- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.).

- A Review of the Indole Synthesis Reaction System. (2026).

-

Transition metal-catalyzed C–H functionalizations of indoles. (2021). New Journal of Chemistry. [Link]

- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025).

- Recent advances in the synthesis of indoles and their applic

-

Indole‐catalyzed bromination reactions. (n.d.). ResearchGate. [Link]

-

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (n.d.). MDPI. [Link]

- (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery. (n.d.). Benchchem.

-

Batcho–Leimgruber indole synthesis. (n.d.). ResearchGate. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). MDPI. [Link]

-

Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. (2011). Organic & Biomolecular Chemistry. [Link]

- The Leimgruber-Batcho Indole Synthesis. (n.d.). HETEROCYCLES.

-

Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. (n.d.). National Institutes of Health. [Link]

-

Leimgruber–Batcho indole synthesis. (n.d.). Wikipedia. [Link]

-

Fischer indole synthesis. (n.d.). Wikipedia. [Link]

-

Leimgruber–Batcho Indole Synthesis. (n.d.). ResearchGate. [Link]

-

Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (n.d.). MDPI. [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

- A new catalyst for Fischer indole synthesis. (2014). Scientia Iranica.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer Indole Synthesis [organic-chemistry.org]

- 6. soc.chim.it [soc.chim.it]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

physicochemical properties of 7-bromo-5-methyl-1H-indole

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-Methyl-1H-Indole

Executive Summary

Substituted indoles are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. This compound is a key heterocyclic building block whose utility in drug discovery and materials science is dictated by its fundamental physicochemical properties. This guide provides a comprehensive analysis of these properties, moving beyond a simple data sheet to offer a field-proven perspective on its characterization. We delve into the structural attributes, solubility, stability, and spectroscopic signature of the molecule. Crucially, this document includes detailed, self-validating experimental protocols for key analytical techniques, empowering researchers to independently verify and expand upon the data presented. The synthesis of theoretical understanding and practical methodology herein is designed to accelerate research and development efforts involving this important indole derivative.

Introduction: The Significance of the Substituted Indole Scaffold

The indole ring system, a fusion of benzene and pyrrole rings, is a privileged scaffold in nature and synthetic chemistry. It is the core of the essential amino acid tryptophan and numerous natural products and pharmaceuticals, including the anti-inflammatory drug Indomethacin and the anti-migraine triptan class of drugs. The specific substitution pattern on the indole ring profoundly influences its electronic properties, reactivity, and biological activity.

This compound presents a unique combination of substituents: a methyl group at the 5-position and a bromine atom at the 7-position. The methyl group can influence lipophilicity and metabolic stability, while the bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of further molecular complexity. Understanding the baseline physicochemical characteristics of this starting material is therefore a non-negotiable prerequisite for its successful application in complex synthetic campaigns and for interpreting structure-activity relationships (SAR) in drug design.

Core Physicochemical Properties

The physical and chemical nature of a compound governs its behavior in both reaction flasks and biological systems. This section outlines the key properties of this compound.

Structural and General Properties

A summary of the fundamental molecular properties is presented below. These values are foundational for all subsequent calculations and experimental designs, from preparing solutions of a specific molarity to interpreting mass spectrometry data.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| CAS Number | 15936-79-5 | [1][2] |

| Canonical SMILES | CC1=CC2=C(C(=C1)Br)NC=C2 | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

Solubility Profile

Theoretical Insight: The structure of this compound, dominated by the bicyclic aromatic system, suggests it is a largely non-polar, lipophilic molecule. The N-H group offers a site for hydrogen bond donation, which may afford minimal solubility in polar protic solvents. However, overall poor aqueous solubility is expected. High solubility is anticipated in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone.

Practical Implications: For biological assays, achieving sufficient aqueous solubility is a common hurdle.[3] A kinetic or thermodynamic solubility assay is essential to determine the maximum achievable concentration in buffered solutions.[3] For synthesis, the choice of solvent will be guided by its ability to fully dissolve the indole and other reagents.

A detailed protocol for determining aqueous solubility via the reliable shake-flask method is provided in Section 4.2.

Melting Point

The melting point is a critical indicator of purity. A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities will lead to a depressed and broadened melting range.[4] While a specific, experimentally verified melting point for this compound is not consistently reported in publicly available literature, its determination is a straightforward and essential characterization step. A standard protocol for this measurement is detailed in Section 4.1.

Stability and Reactivity

Stability: Most indole derivatives are reasonably stable in air and at room temperature.[5] However, like many electron-rich aromatic systems, they can be susceptible to oxidation over time, particularly if exposed to light and air. For long-term storage, it is advisable to keep the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and refrigerated. Computational studies on indole isomers confirm the high stability of the indole ring system itself.[6][7]

Reactivity:

-

N-H Acidity: The pyrrolic N-H proton is weakly acidic and can be deprotonated by a strong base (e.g., NaH, LDA) to generate an indolyl anion, a potent nucleophile for alkylation or acylation reactions.

-

Electrophilic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position.

-

Halogen Reactivity: The bromine atom at the C7 position is the most valuable feature for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections describe the expected spectral features for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is the primary tool for confirming the structure of the compound in solution. Based on known spectral data for similar substituted indoles, the following proton signals are predicted.[8][9]

Predicted ¹H-NMR Signals (in CDCl₃):

| Proton | Approx. Chemical Shift (ppm) | Multiplicity | Coupling |

|---|---|---|---|

| N-H (indole) | 8.0 - 8.2 | Broad singlet | - |

| H4 | ~7.5 | Singlet (or narrow doublet) | |

| H6 | ~7.0 | Singlet (or narrow doublet) | |

| H2 | ~7.2 | Triplet (or dd) | J ≈ 2-3 Hz |

| H3 | ~6.5 | Triplet (or dd) | J ≈ 2-3 Hz |

| CH₃ (methyl) | ~2.4 | Singlet | - |

Expert Rationale:

-

The N-H proton is typically downfield and often broad due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.

-

The aromatic protons H4 and H6 on the benzene ring are expected to be singlets due to the lack of adjacent protons for splitting.

-

The pyrrole protons, H2 and H3, will appear as a characteristic AX system, likely as triplets or doublets of doublets depending on the coupling constants.

-

The methyl group protons will be a sharp singlet, shifted downfield by the aromatic ring.

A standard protocol for acquiring a high-quality ¹H-NMR spectrum is provided in Section 4.3.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[10]

Predicted Key IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3400 - 3300 | Medium, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2950 - 2850 | Medium-Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

Expert Rationale: The most diagnostic peak is the sharp N-H stretch around 3350 cm⁻¹. The presence of both aromatic and aliphatic C-H stretches, along with multiple bands in the "fingerprint region" corresponding to the aromatic C=C bonds, would confirm the core structure. A protocol for acquiring an IR spectrum of a solid sample is provided in Section 4.4.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition.[11]

Predicted Mass Spectrum Features (ESI+):

-

Molecular Ion [M+H]⁺: Expected at m/z 210.99 and 212.99.

-

Isotopic Pattern: A crucial diagnostic feature for brominated compounds is the presence of two major peaks of nearly equal intensity (~1:1 ratio), separated by 2 m/z units. This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br.

Expert Rationale: Electrospray Ionization (ESI) is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the protonated molecular ion [M+H]⁺.[12] The observation of the characteristic bromine isotopic pattern is irrefutable evidence of the compound's identity. A protocol for sample analysis by ESI-MS is provided in Section 4.5.

Experimental Methodologies

Scientific integrity demands reproducible and verifiable methods. The following protocols are detailed to ensure accurate and reliable characterization of this compound.

Workflow for Physicochemical Characterization

Caption: General workflow for the complete physicochemical characterization of a solid organic compound.

Melting Point Determination Protocol

This protocol is based on the capillary method using a digital melting point apparatus (e.g., Mel-Temp or DigiMelt).[13][14]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a small amount of the solid on a watch glass with a spatula.

-

Loading the Capillary: Jab the open end of a glass capillary tube into the powder pile. Invert the tube and tap it gently on the benchtop to cause the solid to fall to the closed end.[13] Drop the capillary tube (closed end down) through a long glass tube onto the benchtop to tightly pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of the apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough range.[4]

-

Accurate Determination: Cool the block to at least 20 °C below the approximate melting point. Prepare a new sample. Set the heating ramp rate to a slow value (1-2 °C/min).[4]

-

Recording Data: Record the temperature at which the first droplet of liquid appears (T₁). Record the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

Validation: Perform at least two careful determinations. The results should be consistent.

Aqueous Solubility Determination (Shake-Flask Method) Protocol

This is the gold standard method for determining thermodynamic equilibrium solubility.[3][15]

-

Preparation: Prepare a series of vials containing a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Adding Solute: Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[15]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[3][16]

-

Sample Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure all solid is removed, filter the aliquot through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtered supernatant with a suitable organic solvent (e.g., acetonitrile or methanol). Determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

Reporting: The solubility is reported in units such as µg/mL or µM. The experiment should be performed in triplicate.[17]

¹H-NMR Spectrum Acquisition Protocol

This protocol ensures a high-quality spectrum suitable for structural confirmation.[18][19]

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for nonpolar compounds.[18]

-

Sample Preparation: Weigh 5-10 mg of the compound into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent.[18][19]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then perform standard setup procedures: locking onto the deuterium signal of the solvent, and shimming the magnetic field to optimize homogeneity.[20]

-

Acquisition: Acquire the ¹H spectrum. For a sample of this concentration, a sufficient signal-to-noise ratio can often be achieved with 8 to 16 scans.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value.

-

Analysis: Integrate the peaks to determine the relative ratios of the protons and analyze the splitting patterns (multiplicity) to deduce the connectivity.

IR Spectrum Acquisition (Thin Solid Film) Protocol

This method is fast, simple, and avoids interfering signals from mulling agents.[21][22]

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a highly volatile solvent like dichloromethane or acetone in a small vial.[21][22]

-

Film Casting: Place a single drop of this solution onto the face of a clean, dry salt plate (e.g., NaCl or KBr).[21]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should be visible on the plate. If the resulting spectrum is too weak, another drop can be added and evaporated.[22]

-

Data Acquisition: Place the salt plate into the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background scan with an empty, clean salt plate (or with no sample in the beam path).

-

Sample Scan: Run the sample scan to obtain the absorbance spectrum. The instrument software will automatically ratio the sample scan to the background scan.

-

Cleaning: After analysis, clean the salt plate thoroughly with a dry solvent (like acetone) and return it to a desiccator for storage.[21]

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

This protocol is for obtaining the exact mass of the compound.[11][23]

Caption: The process of Electrospray Ionization Mass Spectrometry (ESI-MS) from solution to spectrum.

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with mass spectrometry, typically a mixture of acetonitrile and water with 0.1% formic acid to promote protonation ([M+H]⁺ formation).

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through an upstream liquid chromatography (LC) system.[23]

-

Ionization: A high voltage (e.g., 3-5 kV) is applied to the capillary needle, causing the sample solution to emerge as a fine mist of charged droplets.[11][24]

-

Desolvation: A heated drying gas (typically nitrogen) flows counter to the droplets, causing the solvent to evaporate. This shrinks the droplets and increases their charge density.[24]

-

Ion Ejection: Eventually, the electrostatic repulsion within the droplets overcomes the surface tension, leading to a "Coulombic explosion" that releases protonated molecular ions ([M+H]⁺) into the gas phase.

-

Mass Analysis: The gas-phase ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to their abundance, resulting in the final mass spectrum.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties that make it an adaptable building block for research and development. Its lipophilic nature, characteristic spectroscopic fingerprint, and the synthetic versatility of its C7-bromo substituent are its defining features. This guide has provided both the theoretical data and the practical, validated protocols necessary for its comprehensive characterization. By employing the methodologies detailed herein, researchers can ensure the quality and identity of their material, enabling the confident application of this compound in the synthesis of novel molecules for medicine and materials science.

References

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. Retrieved from [Link]

-

Nichols, L. (2020). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. Retrieved from [Link]

-

Frontier, A. (n.d.). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Mass Spectrometry Laboratory. (n.d.). Rutgers-Newark Chemistry. Retrieved from [Link]

-

Patil, S., & Shingare, M. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 116-123. Retrieved from [Link]

-

Measuring the Melting Point. (2023). Westlab Canada. Retrieved from [Link]

-

Infrared spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

-

Pelter, M. W., & McQuade, T. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 78(1), 98. Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). University of South Alabama. Retrieved from [Link]

-

Nierth, A., Hrib, C. G., Jones, P. G., & Tamm, M. (2011). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 83(18), 7063–7072. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021). Retrieved from [Link]

-

Schenck, G., & Eisenberg, A. (2016). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Protein Science, 25(4), 819–828. Retrieved from [Link]

-

IR Sample Preparation: A Practical Guide. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Sampling of solids in IR spectroscopy. (n.d.). Slideshare. Retrieved from [Link]

-

Electrospray Ionization Mass Spectrometry. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

7-bromo-5-methyl-2,3-dihydro-1H-indole-2,3-dione. (n.d.). PubChem. Retrieved from [Link]

-

Al-Hourani, B. J. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Molbank, 2023(3), M1636. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). University of Cambridge, Department of Chemistry. Retrieved from [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Retrieved from [Link]

-

Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Procedure for solubility testing of NM suspension. (2016). Retrieved from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization. Retrieved from [Link]

-

Hore, P. J. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Chemistry Research. Retrieved from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]

-

Silva-Júnior, E. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research, 8(7), 808-812. Retrieved from [Link]

-

Pino-Rios, R., et al. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 124(51), 10729–10735. Retrieved from [Link]

-

7-Bromo-1-methyl-1H-indole. (n.d.). PubChem. Retrieved from [Link]

-

Soderberg, T. (2022). 5.4: The 1H-NMR experiment. Chemistry LibreTexts. Retrieved from [Link]

-

This compound. (n.d.). Appretech. Retrieved from [Link]

-

5-Bromo-7-methyl-1H-indole. (n.d.). PubChem. Retrieved from [Link]

-

Wang, Y., et al. (2020). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. The Journal of Organic Chemistry, 85(17), 11336–11346. Retrieved from [Link]

- Preparation method of 5-bromo-7-methylindole. (2021). Google Patents.

-

SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010). European Patent Office. Retrieved from [Link]

Sources

- 1. appretech.com [appretech.com]

- 2. 1H-Indole, 7-broMo-5-Methyl- CAS#: 15936-79-5 [amp.chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chemijournal.com [chemijournal.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. westlab.com [westlab.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. materialneutral.info [materialneutral.info]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. How To [chem.rochester.edu]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. books.rsc.org [books.rsc.org]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Rutgers_MS_Home [react.rutgers.edu]

Spectroscopic Data of 7-bromo-5-methyl-1H-indole: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 7-bromo-5-methyl-1H-indole, a substituted indole of interest in synthetic chemistry and drug discovery. Due to the limited availability of directly published spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from closely related analogs to provide a robust and well-reasoned interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic structure with a bromine atom on the benzene ring and a methyl group at the 5-position. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures. The presence of bromine, with its characteristic isotopic distribution, will be a key marker in mass spectrometry. The methyl group and the protons on the indole core will give rise to distinct signals in NMR spectroscopy.

An In-Depth Technical Guide to the Solubility of 7-bromo-5-methyl-1H-indole in Common Laboratory Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 7-bromo-5-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the frequent absence of published, compound-specific solubility data, this document emphasizes the foundational principles and experimental methodologies required for researchers, scientists, and drug development professionals to accurately determine and understand the solubility of this and similar molecules. We will explore the theoretical underpinnings of solubility, provide detailed experimental protocols, and discuss the practical implications for laboratory work.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This concept posits that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound is governed by the interplay of its structural features: the aromatic indole core, the electron-withdrawing bromine atom, and the nonpolar methyl group.

1.1. Structural Analysis of this compound

-

Indole Core: The parent indole structure is an aromatic heterocycle with a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring.[2] While the C-H bonds are nonpolar, the nitrogen atom in the pyrrole ring possesses a lone pair of electrons and an N-H bond, which can participate in hydrogen bonding, imparting a degree of polarity. Indole itself is slightly soluble in water but shows greater solubility in organic solvents.[3]

-

Bromine Substituent: The bromine atom at the 7-position is an electron-withdrawing group, which can influence the electron density of the aromatic system.[4][5] Its primary effect on solubility, however, is its contribution to the molecule's overall size and polarizability, which can enhance van der Waals interactions with certain solvents.

-

Methyl Substituent: The methyl group at the 5-position is a small, nonpolar, electron-donating group.[6] It will generally increase the lipophilicity of the molecule, favoring solubility in nonpolar organic solvents.

1.2. Predicting Solubility in Different Solvent Classes

Based on the structure, we can make educated predictions about the solubility of this compound:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the nonpolar methyl group and the largely hydrophobic bicyclic aromatic system suggests that this compound will exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): These solvents have dipole moments and can engage in dipole-dipole interactions. Given the polar nature of the N-H bond and the influence of the bromine atom, moderate to good solubility is expected in this class of solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The N-H group of the indole can act as a hydrogen bond donor, and the nitrogen lone pair can act as an acceptor. Therefore, this compound is expected to be soluble in these solvents.

-

Aqueous Solutions (e.g., Water, Buffers): Due to the predominantly hydrophobic character of the molecule, the solubility in water is expected to be low.[7]

The following table provides a qualitative prediction of solubility based on these principles.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Good | Dominated by nonpolar interactions with the aromatic rings and methyl group. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Good | Dipole-dipole interactions and potential for hydrogen bond acceptance. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good | Hydrogen bonding capability of the indole N-H group with the solvent. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Poor | The large hydrophobic structure outweighs the polar contributions of the N-H group. |

Experimental Determination of Solubility

2.1. The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the equilibrium shake-flask method for determining the solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, dichloromethane, hexane)

-

Scintillation vials or flasks with tight-fitting caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For colloidal suspensions, centrifugation is recommended to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method (detailed below).

2.2. Quantification by UV-Vis Spectroscopy

This method is suitable if this compound has a distinct chromophore and does not degrade in the solvent.

Procedure:

-

Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan its absorbance across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to create a calibration curve. The relationship should be linear, following the Beer-Lambert law.[11]

-

Analyze the Sample: Dilute the filtered supernatant from the shake-flask experiment to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax.

-

Calculate Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to find the solubility in the original saturated solution.

2.3. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive method for determining concentration, especially in complex matrices.[12]

Procedure:

-

Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate this compound from any potential impurities or degradation products. An isocratic method with a suitable mobile phase (e.g., acetonitrile/water) and a UV detector set to the compound's λmax is a good starting point.

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject a fixed volume of each standard into the HPLC and record the peak area. Plot peak area versus concentration to generate a calibration curve.

-

Analyze the Sample: Inject the same fixed volume of the filtered supernatant from the shake-flask experiment into the HPLC.

-

Calculate Solubility: Use the calibration curve to determine the concentration of the sample based on its peak area.

2.4. Experimental Workflow Diagram

The following diagram illustrates the comprehensive workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

Table of Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Polarity Index (P')[13] | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | [Experimental Data] | [Calculated Data] |

| Toluene | 2.4 | [Experimental Data] | [Calculated Data] |

| Dichloromethane | 3.1 | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | 4.4 | [Experimental Data] | [Calculated Data] |

| Acetone | 5.1 | [Experimental Data] | [Calculated Data] |

| Ethanol | 4.3 (relative polarity)[14] | [Experimental Data] | [Calculated Data] |

| Methanol | 5.1 | [Experimental Data] | [Calculated Data] |

| Water | 10.2 | [Experimental Data] | [Calculated Data] |

| DMSO | 7.2 | [Experimental Data] | [Calculated Data] |

Note: The values in this table are placeholders and must be populated with data from the experimental work described above.

Interpreting this data in the context of the solvent's properties (polarity, hydrogen bonding capacity) will validate the theoretical predictions and provide a robust understanding of the compound's behavior. This information is critical for a variety of applications.

Practical Implications in a Research and Development Setting

A thorough understanding of the solubility of this compound is not merely an academic exercise; it has direct and significant consequences for its practical application:

-

Reaction Chemistry: Choosing an appropriate solvent is paramount for successful chemical synthesis. The solvent must dissolve the reactants to a sufficient concentration to allow the reaction to proceed at a reasonable rate. Poor solubility can lead to slow or incomplete reactions.

-

Purification: Solubility data is essential for developing purification strategies, particularly crystallization. The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, allowing for efficient recovery of pure product.

-

Formulation Development: In the pharmaceutical industry, the aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability.[9] If this compound is being investigated as a potential drug candidate, its low predicted aqueous solubility would be a key challenge to address through formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions.

-

Analytical Method Development: The choice of solvent is crucial when preparing samples for analytical techniques like HPLC, NMR, and mass spectrometry. The compound must be fully dissolved in the chosen diluent to ensure accurate and reproducible results.

Conclusion

While direct, published solubility data for this compound is scarce, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By understanding the interplay of its chemical structure with various solvent properties, and by applying robust experimental techniques such as the shake-flask method coupled with HPLC or UV-Vis analysis, researchers can confidently and accurately characterize the solubility of this molecule. This knowledge is indispensable for advancing research, enabling efficient synthesis and purification, and overcoming challenges in formulation and development.

References

-

Solubility of Things. Indole. [Link]

-

ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy?. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

-

N/A. Polarity of Solvents. [Link]

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

-

PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

ACS Publications. Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents. [Link]

-

Honeywell. Polarity Index. [Link]

-

ARCOR Epoxy Technologies. Chemical Formula Boiling point Dielectric constant Density Dipole moment (D) Non-Polar Solvents. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Research Journal of Pharmacy and Technology. Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Royal Society of Chemistry. What Factors Are Taken Into Consideration When Selecting a Solvent?. [Link]

-

Reddit. Any recommendations on guides to basic solvent choices for organic molecules?. [Link]

-

Maison De Profumo. Choosing the Perfect Solvent: Essential Tips. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubChem. Indole. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

ACS Publications. Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus. [Link]

-

ACS Publications. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]

-

Quora. How to detect the best solvent for specific organic compounds from its structure. [Link]

- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.

-

Chromatography Forum. how can i test the solubility in hplc please ?. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

ResearchGate. Molecular Structure, Substituent Effect and Physical-Chemistry Property Relationship of Indole Derivatives. [Link]

-

Wiley Online Library. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. [Link]

-

ResearchGate. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. improvedpharma.com [improvedpharma.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. pharmaguru.co [pharmaguru.co]

- 13. Polarity Index [macro.lsu.edu]

- 14. Reagents & Solvents [chem.rochester.edu]

The Architectural Versatility of the Indole Nucleus: A Technical Guide to its Diverse Biological Activities

Introduction: The Enduring Privilege of the Indole Scaffold

The indole ring system, a deceptively simple fusion of a benzene and a pyrrole ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1][2] This structural motif is not merely a synthetic curiosity but is deeply embedded in the fabric of biology, forming the core of the essential amino acid tryptophan and its myriad metabolic descendants, including the neurotransmitter serotonin and the hormone melatonin.[3][4] Its remarkable versatility, arising from the electron-rich nature of the pyrrole ring and the numerous sites available for substitution, has made it a cornerstone for the development of a vast array of therapeutic agents.[2][5] This technical guide provides an in-depth exploration of the known biological activities of substituted indoles, offering researchers, scientists, and drug development professionals a comprehensive resource that bridges synthetic chemistry, pharmacology, and experimental biology. We will delve into the causality behind experimental choices, provide detailed methodologies for key assays, and visualize the intricate signaling pathways through which these multifaceted molecules exert their effects.

I. Anticancer Activity: Targeting the Engines of Malignancy

The fight against cancer has been a major impetus for the exploration of indole derivatives, leading to the discovery of compounds that interfere with various hallmarks of cancer.[6][7] Several FDA-approved anticancer agents, such as panobinostat, alectinib, and sunitinib, feature the indole core, underscoring its clinical significance.[6][8]

A. Mechanism of Action: Disrupting Microtubule Dynamics and Inducing Apoptosis

A primary mechanism by which many anticancer indoles function is the disruption of microtubule dynamics.[4] Microtubules, essential components of the cytoskeleton, play a critical role in cell division by forming the mitotic spindle.[4] Indole derivatives, particularly those inspired by natural products like vinca alkaloids, can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization.[4] This disruption of microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis, or programmed cell death.[9][10]

Another key anticancer strategy of substituted indoles is the direct induction of apoptosis through various signaling pathways. Some derivatives have been shown to inhibit anti-apoptotic proteins like Bcl-2 and Mcl-1, tipping the cellular balance towards cell death.[9] Furthermore, indole-3-carbinol (I3C), a natural indole from cruciferous vegetables, and its dimer, 3,3'-diindolylmethane (DIM), can induce apoptosis by activating the mitochondrial pathway, leading to the release of cytochrome c and subsequent caspase activation.

B. Quantitative Data Summary: Anticancer Efficacy of Substituted Indoles

The following table summarizes the in vitro anticancer activity of representative substituted indoles against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

| Compound Class | Substituent Pattern | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Chalcone-indole derivative | Chalcone at C-3 | A549 (Lung) | 0.21 | [11] |

| Chalcone-indole derivative | Chalcone at C-3 | MCF-7 (Breast) | 0.46 | [11] |

| Benzimidazole-indole derivative | Benzimidazole at C-2 | Various | ~0.05 | [1] |

| Indole-vinyl sulfone derivative | Vinyl sulfone at C-3 | Various | 0.055 - 0.305 | [12] |

| Thiazolyl-indole-2-carboxamide | 4-(dimethylamino)benzylidene | MCF-7 (Breast) | 6.10 | [13] |

| Thiazolyl-indole-2-carboxamide | 4-hydroxybenzylidene | A549 (Lung) | 4.36 | [13] |

C. Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[14][15]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[15] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight in a humidified atmosphere at 37°C with 5% CO2 to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the substituted indole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as step 1.[16]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[17]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.[17]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

D. Signaling Pathway Visualization: Indole-Induced Apoptosis

Caption: Intrinsic apoptosis pathway induced by substituted indoles.

II. Antiviral Activity: A Broad Spectrum of Inhibition

The indole scaffold is a key component in several antiviral drugs and has demonstrated activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Dengue and Zika viruses.[9][18][19]

A. Mechanism of Action: Targeting Viral Enzymes and Entry

Substituted indoles employ diverse mechanisms to combat viral infections. A prominent strategy is the inhibition of viral enzymes essential for replication. For instance, several indole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, binding to an allosteric site on the reverse transcriptase enzyme and disrupting its function.[18] Other indole-based compounds have been developed as inhibitors of HCV NS5B polymerase, a key enzyme in viral RNA replication.[20]

Beyond enzymatic inhibition, some indole derivatives can block viral entry into host cells. For example, certain bis-indole compounds have been shown to inhibit HIV-1 fusion by targeting the gp41 protein.[21]

B. Quantitative Data Summary: Antiviral Efficacy of Substituted Indoles

| Compound Class | Virus | Target | EC50 (µM) | Reference(s) |

| Indole-2-carboxamide | HIV-1 | Reverse Transcriptase | 0.019 | [10] |

| Tetrahydroindole derivative | HCV (gt 1b) | NS5B Polymerase | 7.9 | [20] |

| Tetrahydroindole derivative | HCV (gt 2a) | NS5B Polymerase | 2.6 | [20] |

| Indole N-acetamide | HIV-1 | Integrase | 1.4 | [21] |

| Indole alkaloid derivative | Dengue Virus | Replication Complex | Low micromolar | [18] |

| Indole chloropyridinyl ester | SARS-CoV-2 | 3CLpro | 2.8 | [18] |

C. Experimental Protocol: In Vitro Anti-HIV-1 Assay (TZM-bl Cell Line)

This assay utilizes a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CXCR4, and CCR5 and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.

Principle: Upon HIV-1 entry and Tat expression, the LTR promoter is activated, leading to the expression of luciferase, which can be quantified as a measure of viral infection.

Step-by-Step Methodology:

-

Cell Seeding: Plate TZM-bl cells in a 96-well plate and incubate overnight.

-

Compound and Virus Addition: Pre-incubate the test indole compounds at various concentrations with a known amount of HIV-1 virus for 1 hour at 37°C.

-

Infection: Add the virus-compound mixture to the TZM-bl cells and incubate for 48 hours.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

-

Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (no compound). The EC50 value, the concentration of the compound that inhibits 50% of viral replication, can be determined from the dose-response curve.

D. Signaling Pathway Visualization: HIV-1 Reverse Transcriptase Inhibition

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by indole NNRTIs.

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Indole and its derivatives have long been recognized for their antimicrobial properties, showing activity against a broad spectrum of bacteria and fungi, including drug-resistant strains like MRSA.[14][22][23]

A. Mechanism of Action: Multifaceted Approaches to Microbial Inhibition

The antimicrobial mechanisms of indole derivatives are diverse. They can disrupt the bacterial cell membrane, inhibit essential enzymes involved in metabolic pathways, and interfere with biofilm formation, a key virulence factor in many pathogenic bacteria.[24] Some indole compounds have also been shown to inhibit efflux pumps, which are responsible for pumping antibiotics out of bacterial cells, thereby resensitizing resistant strains to existing drugs.[23]

B. Quantitative Data Summary: Antimicrobial Efficacy of Substituted Indoles

The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that inhibits visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference(s) |

| Indole-triazole derivative | Staphylococcus aureus | 3.125 - 50 | [22] |

| Indole-triazole derivative | MRSA | 3.125 - 50 | [22] |

| Indole-triazole derivative | Escherichia coli | 3.125 - 50 | [22] |

| Indole-triazole derivative | Candida krusei | 3.125 | [22] |

| Multi-halogenated indoles | Candida albicans | 10 - 50 | [2] |

| Indole-1,2,4 triazole conjugate | Candida tropicalis | 2 |

C. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[4]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Serial Dilution of Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indole compound in the broth.

-

Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

D. Workflow Visualization: Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The indole nucleus is present in the well-known nonsteroidal anti-inflammatory drug (NSAID) indomethacin, and numerous other indole derivatives have been investigated for their anti-inflammatory properties.

A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

A key mechanism of anti-inflammatory indoles is the inhibition of the production of pro-inflammatory mediators. This can occur through the inhibition of enzymes like cyclooxygenase (COX), which are responsible for the synthesis of prostaglandins. Additionally, many indole derivatives can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by inhibiting the activation of the NF-κB signaling pathway.

B. Quantitative Data Summary: In Vivo Anti-inflammatory Efficacy

| Compound Class | Animal Model | Dose | % Inhibition of Edema | Reference(s) |

| Indole-chalcone hybrid | Carrageenan-induced paw edema (mouse) | 10 mg/kg | 61.74 | |

| Indole-imidazolidine derivative | Carrageenan-induced peritonitis (mouse) | - | Significant reduction in leukocyte migration | [12] |

| 11-oxooleanolic acid indole derivative | TPA-induced ear edema (mouse) | - | Potent anti-inflammatory effects |

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.[9][22]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats (150-200g) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test indole compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[22]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[9]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

D. Signaling Pathway Visualization: NF-κB Inhibition by Indoles

Caption: Inhibition of the NF-κB signaling pathway by substituted indoles.

V. Central Nervous System (CNS) Activity: Modulating Neurological Functions

The indole nucleus is a fundamental component of many endogenous neuroactive molecules, and synthetic indole derivatives have been developed to treat a range of CNS disorders, including depression and anxiety.[1][11][20]

A. Mechanism of Action: Interacting with Neurotransmitter Systems

Many CNS-active indole derivatives exert their effects by interacting with neurotransmitter systems, particularly the serotonergic system.[20] Some compounds act as selective serotonin reuptake inhibitors (SSRIs), increasing the levels of serotonin in the synaptic cleft. Others can directly act as agonists or antagonists at specific serotonin receptor subtypes, such as 5-HT1A and 5-HT2A.

B. Experimental Protocol: Forced Swim Test in Mice for Antidepressant Screening

The forced swim test is a widely used behavioral model to screen for potential antidepressant activity.[6]

Principle: When placed in an inescapable cylinder of water, mice will initially struggle but eventually adopt an immobile posture. Antidepressant drugs are known to increase the duration of struggling and reduce the time of immobility.[6]

Step-by-Step Methodology:

-

Animal Preparation: Use male Swiss albino mice (20-25g).

-

Compound Administration: Administer the test indole compound intraperitoneally 30-60 minutes before the test. A control group receives the vehicle, and a positive control group receives a standard antidepressant like imipramine.

-

Test Procedure: Place each mouse individually in a transparent glass cylinder (25 cm high, 10 cm diameter) containing water at 23-25°C to a depth of 15 cm.[6]

-

Observation: Record the behavior of the mice for a period of 6 minutes. The last 4 minutes of the session are typically analyzed. The duration of immobility (when the mouse makes only the movements necessary to keep its head above water) is measured.

-

Data Analysis: Compare the duration of immobility in the treated groups to the control group. A significant decrease in immobility time is indicative of potential antidepressant activity.

Conclusion: The Future of Indole-Based Drug Discovery

The indole scaffold, with its remarkable chemical tractability and profound biological relevance, continues to be a fertile ground for drug discovery. This guide has provided a comprehensive overview of the diverse biological activities of substituted indoles, from their anticancer and antiviral potential to their antimicrobial, anti-inflammatory, and CNS-modulating effects. By understanding the underlying mechanisms of action, utilizing robust experimental protocols, and visualizing the intricate signaling pathways, researchers are well-equipped to continue to unlock the therapeutic potential of this privileged heterocyclic system. The future of indole-based drug discovery will undoubtedly involve the development of more potent and selective agents, the exploration of novel biological targets, and the application of innovative drug delivery strategies to address unmet medical needs.

References

- Central Nervous System Activities of Indole Derivatives: An Overview. Ingenta Connect. [URL not available]

-

Central Nervous System Activities of Indole Derivatives: An Overview. PubMed. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC - NIH. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central. [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]

-

Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers. [Link]

-

A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex | Antimicrobial Agents and Chemotherapy. ASM Journals. [Link]

- Indole Derivatives acting on Central Nervous System – Review. J Pharm Sci Bioscientific Res. [URL not available]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). PubMed. [Link]

- Indole as a Core Anti-Inflammatory Agent- A Mini Review. Chemical Science Review and Letters. [URL not available]

-

Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives | Bentham Science. Bentham Science Publishers. [Link]

-

Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. PubMed. [Link]

- Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. [URL not available]

-